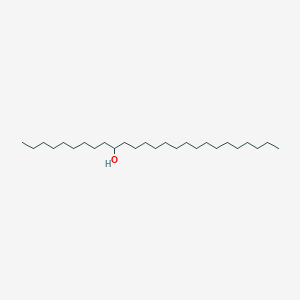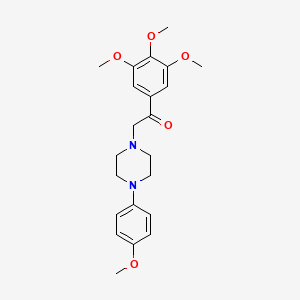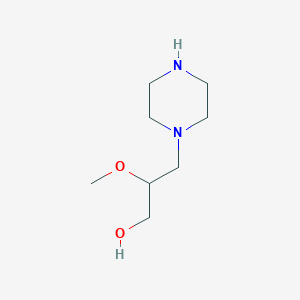
4-Hydroxylamino-4-methyl-2-pentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-4-methyl-2-pentanone typically involves the aldol condensation of acetone. The process can be catalyzed by various agents, including ion exchange resins and magnesium hydroxide . The reaction involves the following steps:
- Acetone is added to a distillation still and heated to produce acetone steam.
- The acetone steam is cooled to 0-40°C using chilled water.
- The cooled acetone steam is introduced into a reactor containing a catalyst, where the aldol condensation occurs.
- The reaction mixture is distilled to obtain high-purity 4-hydroxy-4-methyl-2-pentanone .
Industrial Production Methods
In industrial settings, the production of 4-hydroxy-4-methyl-2-pentanone is optimized for efficiency and yield. The use of continuous distillation reactions helps to shorten reaction times and reduce energy consumption. Additionally, the process minimizes side reactions and avoids the use of hazardous additives, making it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-methyl-2-pentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Forms various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Hydroxy-4-methyl-2-pentanone has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the preparation of biological reagents and as a stabilizer in biochemical assays.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of paints, coatings, adhesives, and printing inks.
Mechanism of Action
The mechanism of action of 4-hydroxy-4-methyl-2-pentanone involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Additionally, its hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-pentanol-4-one
- 4-Hydroxy-2-keto-4-methylpentane
4-Hydroxy-4-methyl-2-pentanone: (Diacetone alcohol)
Uniqueness
This dual functionality allows the compound to participate in a wider range of chemical reactions compared to its analogs .
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
4-(hydroxyamino)-4-methylpentan-2-one |
InChI |
InChI=1S/C6H13NO2/c1-5(8)4-6(2,3)7-9/h7,9H,4H2,1-3H3 |
InChI Key |
KNFQUIGUEMHMSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(C)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















